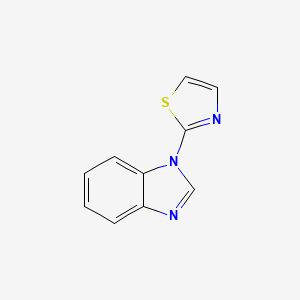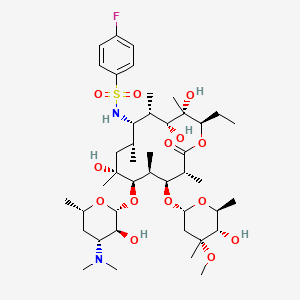
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide typically involves the formation of the imidazole ring followed by the attachment of the octadecylprop-2-enamide group. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal and ammonia, which forms the imidazole ring . The octadecylprop-2-enamide group can be introduced through a series of reactions involving the appropriate alkylation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the double bonds or the imidazole ring itself.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, including antimicrobial, antifungal, or anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
2-(1H-imidazol-1-yl)ethanol: An imidazole derivative with a hydroxyl group, used in various chemical syntheses.
4-methyl-1H-imidazole: A methyl-substituted imidazole with distinct chemical properties.
Uniqueness
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This structural feature may enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, distinguishing it from other imidazole derivatives.
Propriétés
Numéro CAS |
58864-60-1 |
|---|---|
Formule moléculaire |
C24H43N3O |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide |
InChI |
InChI=1S/C24H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24(28)19-18-23-21-25-22-27-23/h18-19,21-22H,2-17,20H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
NBWDLMHVRQAJFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)

![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)






